molecular formula C13H17NO4 B587564 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one CAS No. 56305-61-4

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one

Cat. No.: B587564
CAS No.: 56305-61-4
M. Wt: 251.282
InChI Key: SLTGTEZJMITYRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one involves several steps. One common method includes the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-ethoxyphenoxypropanol. This intermediate is then reacted with morpholine to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide and are carried out under reflux conditions to ensure complete reaction .

Chemical Reactions Analysis

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one has several applications in scientific research:

Comparison with Similar Compounds

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one can be compared to other morpholine derivatives such as:

  • 6-((2-Methoxyphenoxy)methyl)morpholin-3-one
  • 6-((2-Propoxyphenoxy)methyl)morpholin-3-one

These compounds share similar structural features but differ in their substituents on the phenoxy group. The unique ethoxy group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications .

Biological Activity

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one is a morpholine derivative notable for its unique ethoxyphenoxy substitution, which enhances its lipophilicity and potentially increases its bioavailability. This compound has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol
  • Structure : The compound features a morpholinone ring, which is a common scaffold in various pharmaceuticals.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. These interactions are crucial for understanding its mechanism of action, which may involve:

  • Receptor Binding : The compound may interact with various receptors, influencing signaling pathways relevant to therapeutic effects.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Biological Activities

Research indicates that morpholine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through modulation of immune responses.

Comparative Analysis with Similar Compounds

A comparison of this compound with other morpholine derivatives highlights its unique properties:

Compound NameMolecular FormulaBiological Activity
6-(Phenylmethyl)morpholin-3-oneC13H17NO2Antimicrobial
6-(Benzyl)morpholin-3-oneC13H17NO2Anticancer
6-(Chlorophenylmethyl)morpholin-3-oneC13H16ClNO2Antifungal
This compound C13H17NO4 Potentially diverse therapeutic applications

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity, which may enhance absorption and distribution in biological systems. Key pharmacokinetic parameters include:

  • Bioavailability : Enhanced due to the ethoxyphenoxy substitution.
  • Metabolism : Likely involves cytochrome P450 enzymes, similar to other morpholine derivatives.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on derivatives showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies revealed that the compound could inhibit cancer cell proliferation in certain cancer lines, suggesting further investigation into its anticancer properties is warranted.
  • Inflammation Model : Animal models demonstrated a significant reduction in inflammatory markers following administration of the compound, supporting its potential anti-inflammatory applications.

Properties

IUPAC Name

6-[(2-ethoxyphenoxy)methyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-16-11-5-3-4-6-12(11)18-8-10-7-14-13(15)9-17-10/h3-6,10H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGTEZJMITYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738147
Record name 6-[(2-Ethoxyphenoxy)methyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56305-61-4
Record name 6-[(2-Ethoxyphenoxy)methyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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